2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXLERYTZDKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372066 | |
| Record name | 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-52-0 | |
| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81438-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Ethyl Esters of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
A common and practical approach involves the hydrolysis of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate to yield the target carboxylic acid.
- Procedure : The ester is dissolved in ethanol or a mixture of tetrahydrofuran and water. Lithium hydroxide or sodium hydroxide is added as the base to catalyze hydrolysis.
- Conditions : Stirring at room temperature or mild heating (e.g., reflux) for 14 to 20 hours.
- Workup : After completion, the organic solvent is evaporated, and the aqueous phase is acidified with hydrochloric acid to pH ~5-6 to precipitate the carboxylic acid.
- Isolation : The precipitate is filtered, washed, and dried to obtain the pure acid.
- Yields : Typically high, around 87-92%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of ethyl ester | LiOH in THF/H2O, room temp, 14 h | 92 | Off-white solid obtained |
| Acidification and isolation | 2N HCl to pH 5, filtration | - | High purity, suitable for further use |
This method is reported in multiple studies and patents, confirming its reliability and scalability.
Reflux Hydrolysis in Ethanol with Sodium Hydroxide
Another reported method uses sodium hydroxide in ethanol under reflux conditions:
- Procedure : The ester or amide precursor is dissolved in 95% ethanol, sodium hydroxide is added, and the mixture is refluxed for approximately 20 hours.
- Workup : After reflux, the solvent is evaporated under reduced pressure, water is added, and the pH is adjusted to ~5 with hydrochloric acid and acetic acid.
- Isolation : The solid product precipitates and is collected by filtration, washed with water and acetone, and dried.
- Yield : Around 88-95%.
This method is suitable for large-scale synthesis and provides high purity products.
Multi-Step Synthesis via Substituted Intermediates
Some processes start from substituted imidazo[1,2-a]pyridine intermediates, such as 8-amino-2,3-dimethylimidazo[1,2-a]pyridine derivatives, which are reacted with alkyl halides or other electrophiles to introduce substituents before carboxylation.
- Key Steps :
- Reaction of amino-substituted imidazopyridines with benzyl chlorides or halo-ketones in solvents like acetone or cyclohexanone.
- Use of bases such as potassium carbonate and potassium iodide to facilitate substitution.
- Purification by column chromatography and crystallization.
- Advantages : Allows introduction of diverse substituents at various positions.
- Yields : Moderate to good (50-95%), depending on the step.
This approach is detailed in patent literature focusing on substituted imidazopyridine compounds.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, including carboxylic acid precursors.
- Procedure : Reactants are subjected to microwave heating in suitable solvents, leading to rapid cyclization and substitution.
- Advantages : Shorter reaction times, improved yields.
- Example : Preparation of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate with yields around 75% before hydrolysis.
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Base-catalyzed hydrolysis | Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate | LiOH or NaOH in EtOH or THF/H2O, RT to reflux, 14-20 h | 87-92 | High purity acid, scalable |
| Reflux hydrolysis in ethanol | Amide or ester precursors | NaOH in 95% EtOH, reflux 20 h | 88-95 | Suitable for large-scale synthesis |
| Substituted intermediate route | 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine derivatives | Alkyl halides, bases, acetone or cyclohexanone, reflux | 50-95 | Multi-step, allows functionalization |
| Microwave-assisted synthesis | Precursors for ester formation | Microwave irradiation, various solvents | ~75 | Rapid synthesis, good yields |
- NMR Characterization : The prepared acids show characteristic proton signals in ^1H NMR, confirming methyl groups at positions 2 and 6 and the carboxylic acid at position 3.
- Melting Points : Typically in the range of 170-175 °C for the pure acid.
- Purity : Confirmed by chromatographic methods and elemental analysis.
- Scalability : Methods using base hydrolysis of esters are preferred for scale-up due to simplicity and high yields.
The preparation of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is well-established through hydrolysis of ester intermediates using lithium or sodium hydroxide under mild to reflux conditions. Alternative routes involve multi-step synthesis from substituted intermediates or microwave-assisted methods for rapid synthesis. The choice of method depends on the desired scale, purity, and functionalization requirements. The hydrolysis of ethyl esters remains the most practical and widely used approach, offering high yields and straightforward purification.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the reaction of substituted amino compounds with carboxylic acid derivatives. The structural characteristics of this compound include a fused imidazo-pyridine ring system that contributes to its biological activity.
Key Synthesis Methods:
- Reagents : Commonly used reagents include ethyl 2-chloroacetoacetate and various substituted anilines.
- Conditions : Reactions are often conducted under basic conditions to facilitate the formation of the imidazo-pyridine structure.
Antituberculosis Activity
One of the most prominent applications of this compound is in the development of anti-tuberculosis (TB) agents. Recent studies have demonstrated its effectiveness against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.
Case Study:
A series of derivatives were synthesized and tested for their anti-TB properties. Compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against multidrug-resistant strains .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound 15 | 0.10 | H37Rv strain |
| Compound 16 | 0.05 | MDR strains |
These results indicate a promising avenue for further development of this compound as a therapeutic agent in TB treatment.
Other Pharmacological Activities
In addition to its anti-TB properties, this compound has been explored for various other pharmacological activities:
- Inhibition of Gastric Acid Secretion : Compounds based on this structure have shown potential as inhibitors of H⁺/K⁺-ATPase, making them candidates for treating peptic ulcer diseases .
- Antibacterial Properties : Certain derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Pharmacokinetic Properties
Preliminary studies on the pharmacokinetic properties of selected derivatives indicate favorable profiles:
| Parameter | Value |
|---|---|
| Plasma Protein Binding (Human) | 99.89% |
| CYP Inhibition (CYP3A4) | 52.2% |
These properties suggest that modifications to the imidazo-pyridine structure can lead to compounds with suitable bioavailability and metabolic stability .
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, it targets the electron transport chain in Mycobacterium tuberculosis, disrupting the production of ATP and leading to bacterial cell death . The molecular targets include the QcrB subunit of the cytochrome bc1 complex .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
Positional Isomerism : The 2,6-dimethyl isomer exhibits superior anti-TB activity compared to the 2,7-dimethyl analog, likely due to optimized steric interactions with the QcrB target .
Functional Group Impact :
Key Findings:
- Decarboxylative Arylation : The 2,6-dimethyl derivative undergoes decarboxylative coupling with chlorobenzene in 96% yield, outperforming direct arylation of the parent heterocycle (34% yield) .
- Amide Coupling Efficiency : Reactions with bulky amines (e.g., 4-(trifluoromethyl)benzylamine) require optimized conditions (EDC/HOBt, DIPEA) to achieve >70% yields .
Key Insights:
- Anti-TB Activity: The 2,6-dimethyl-carboxamide scaffold shows nanomolar potency against TB, attributed to favorable interactions with the QcrB heme pocket .
- Therapeutic Diversification : Derivatives like BAY-747 demonstrate the scaffold’s adaptability beyond infectious diseases, extending to neuromuscular disorders .
Biological Activity
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This article explores the biological activity of DMIPCA, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of this compound
The synthesis of DMIPCA typically involves several steps, including cyclization reactions starting from suitable precursors. A common method is the microwave-assisted organic synthesis (MAOS), which enhances yield and reduces reaction time. The synthetic pathway often includes:
- Formation of Imidazo[1,2-a]pyridine Core : Starting from 2-amino-γ-picoline and ethyl 2-chloroacetoacetate.
- Carboxylation : Hydrolysis of the resulting esters to yield carboxylic acids.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate pure DMIPCA.
Antimycobacterial Activity
DMIPCA has been extensively studied for its antituberculosis properties. Research indicates that it exhibits significant activity against both replicating and non-replicating strains of Mtb.
Minimum Inhibitory Concentration (MIC) Studies :
- A study reported that DMIPCA derivatives showed MIC values ranging from 0.003 to 5.0 μM against Mtb H37Rv strain, indicating potent activity against this pathogen .
- Specific derivatives like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated MIC values as low as 12.5 μg/mL .
| Compound | MIC (μg/mL) | Activity Description |
|---|---|---|
| DMIPCA | 12.5 | Moderate to good antituberculosis activity |
| Q203 | 0.005 | Clinical candidate with high potency |
The mechanism through which DMIPCA exerts its biological effects involves several pathways:
- Enzyme Inhibition : DMIPCA can inhibit specific enzymes involved in the metabolic pathways of Mtb, thereby disrupting its growth and replication.
- Receptor Interaction : It may interact with cellular receptors that modulate immune responses or apoptosis pathways, enhancing the host's ability to combat infections .
Case Studies
Several studies have highlighted the efficacy of DMIPCA and its derivatives in treating TB:
- In Vitro Studies : A series of synthesized imidazo[1,2-a]pyridine derivatives were tested for their antimycobacterial activity. The results demonstrated that many derivatives had promising activity against drug-resistant strains .
- In Vivo Efficacy : In murine models infected with Mtb H37Rv, treatment with DMIPCA derivatives resulted in significant reductions in bacterial load (up to 99%) after four weeks of administration .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, and how can purity be ensured?
- Methodology : The compound is synthesized via scaffold-switching strategies, as seen in SAR studies where benzyl ester precursors (e.g., benzyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate) are hydrolyzed to the carboxylic acid derivative. Catalytic Lewis acids (e.g., AlCl₃) are employed in Friedel-Crafts acylation to functionalize the imidazo[1,2-a]pyridine core . Purity (>95%) is achieved using column chromatography and confirmed via HPLC or NMR. High-resolution mass spectrometry (HRMS) validates molecular integrity .
Q. How can the physicochemical properties of this compound be characterized, and what analytical techniques are critical?
- Methodology : Key properties include melting point (dec. >250°C, depending on substituents) and solubility in polar aprotic solvents (e.g., DMF, DMSO). Techniques:
- Melting point : Differential scanning calorimetry (DSC).
- Structural confirmation : ¹H/¹³C NMR for hydrogen/carbon assignments and IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Methodology : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (Ar/N₂). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when properly sealed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?
- Methodology :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C-5 to enhance metabolic stability .
- Substituent effects : Compare methyl (2,6-dimethyl) vs. bulkier groups (e.g., benzyl) at C-3 to assess steric hindrance on target binding .
- Bioisosteric replacement : Replace the carboxylic acid with a carboxamide to improve membrane permeability .
Q. What strategies resolve contradictions in biological data between this compound and its analogs?
- Methodology :
- Batch variability : Ensure consistent purity (>97%) via rigorous QC (e.g., LC-MS).
- Solubility artifacts : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid precipitation .
- Off-target effects : Perform counter-screening against related targets (e.g., IGF-1R vs. EGFR) to confirm selectivity .
Q. How can selective functionalization at the C-3 position be achieved without disrupting the imidazo[1,2-a]pyridine core?
- Methodology :
- Friedel-Crafts acylation : Use AlCl₃ as a catalyst in anhydrous dichloromethane to acetylate C-3 selectively. Monitor reaction progress via TLC (EtOAc/hexane 3:1) .
- Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester during functionalization, followed by hydrolysis with LiOH/THF-H₂O .
Q. What computational tools predict the pharmacokinetic (PK) profile of derivatives of this compound?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), aqueous solubility, and CYP450 inhibition.
- Metabolic sites : Identify labile positions (e.g., methyl groups prone to oxidation) via DFT calculations .
Methodological Considerations
- Synthetic reproducibility : Optimize reaction conditions (e.g., temperature, catalyst loading) using design of experiments (DoE) to minimize side products .
- Data validation : Cross-reference NMR shifts with published analogs (e.g., imidazo[1,2-a]pyridine-3-carboxaldehyde derivatives) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
